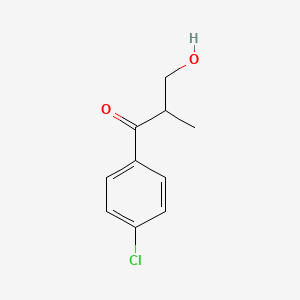
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- is an organic compound with the molecular formula C10H11ClO2 It is a derivative of propiophenone, where the phenyl ring is substituted with a chlorine atom at the para position and a hydroxyl group at the third carbon of the propanone chain
Preparation Methods
The synthesis of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-chlorobenzene with 3-hydroxy-2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of more scalable and cost-effective processes. For example, the hydrolysis of alkoxypropylene derivatives under acidic conditions can yield the desired product. Hydrochloric acid, sulfuric acid, or other acids can be used as catalysts, and the reaction medium may include water or a mixture of water and organic solvents such as methanol or ethanol .
Chemical Reactions Analysis
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific solvents to facilitate the desired transformations. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied .
Comparison with Similar Compounds
1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- can be compared with other similar compounds, such as:
Propiophenone: The parent compound, which lacks the chlorine and hydroxyl substitutions.
4-Chloropropiophenone: Similar to the target compound but without the hydroxyl group.
3-Hydroxy-2-methylpropiophenone: Lacks the chlorine substitution on the phenyl ring.
The uniqueness of 1-Propanone, 1-(4-chlorophenyl)-3-hydroxy-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
CAS No. |
92749-13-8 |
|---|---|
Molecular Formula |
C10H11ClO2 |
Molecular Weight |
198.64 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-3-hydroxy-2-methylpropan-1-one |
InChI |
InChI=1S/C10H11ClO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3 |
InChI Key |
WBHOXAJJUVMKIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)C(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















